methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Description
Methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a methyl group at position 2, a ketone at position 7, and an ester-functionalized acetate at position 5. This scaffold is notable for its versatility in medicinal chemistry, with applications ranging from antiviral agents to enzyme inhibitors. Its structural and electronic properties are influenced by substituents, which also dictate its reactivity and biological interactions .
Properties
IUPAC Name |
methyl 2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-10-9-11-6(4-8(15)16-2)3-7(14)13(9)12-5/h3H,4H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTIOSKFWOURDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common synthetic route includes the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-keto ester under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Oxidative Aromatization
The 4,7-dihydro form of the compound may undergo oxidative aromatization, a reaction observed in analogous dihydroazolo[1,5-a]pyrimidines:
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Mechanism : Oxidation converts the dihydro form to an aromatic heterocycle, eliminating hydrogen atoms to achieve stability .
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Critical Factors :
Example Reaction Conditions (from analogous systems):
Hydrolysis Reactions
The acetate group at position 5 is susceptible to hydrolysis under basic or acidic conditions:
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Mechanism : Cleavage of the ester bond to form a carboxylic acid.
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Examples :
Reaction Conditions :
| pH | Reagents | Product |
|---|---|---|
| Basic (e.g., NaOH) | Aqueous NaOH | 2-Methyl-7-oxo-4,7-dihydro triazolo[1,5-a]pyrimidin-5-yl carboxylic acid |
| Acidic (e.g., HCl) | Aqueous HCl | Same carboxylic acid |
Nucleophilic Substitution and Alkylation
The heterocyclic core may participate in electrophilic aromatic substitution, while the acetate group could undergo nucleophilic acyl substitution:
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Electrophilic substitution : Directed by electron-donating groups (e.g., methyl at position 2) to activate specific positions.
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Nucleophilic substitution : The acetate’s ester oxygen could act as a leaving group under strong nucleophilic conditions (e.g., with amines or alcohols).
Structural Stability and Reactivity
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Substituent effects :
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Biological implications : Structural modifications (e.g., acetate substitution) influence bioactivity, as seen in antimicrobial studies of related triazolopyrimidines .
Research Findings
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Oxidative degradation : Electron-donating substituents at position 7 promote decomposition during oxidation, as observed in dihydroazolo[1,5-a]pyrimidines .
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Synthesis versatility : Multicomponent reactions (e.g., combining aminoazoles, nitroalkenes, and aldehydes) enable diversification of the triazolopyrimidine core .
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Biological relevance : Triazolopyrimidine derivatives exhibit antimicrobial and anticancer activities, driven by interactions with enzymes or receptors .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate exhibits promising antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, research indicates that modifications to the triazole ring can enhance its efficacy against resistant strains of bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a mechanism that interferes with cellular proliferation and induces apoptosis. Research published in journals focusing on medicinal chemistry highlights the structure-activity relationship (SAR) of these compounds, indicating that specific functional groups significantly influence their biological activity .
Agricultural Science
Pesticidal Applications
In agricultural settings, this compound has been explored for its potential as a pesticide. Its ability to disrupt the metabolic pathways in pests makes it a candidate for developing new agrochemicals. Field studies have shown that formulations containing this compound can effectively reduce pest populations without adversely affecting beneficial insects .
Herbicide Development
Research has also focused on the herbicidal properties of this compound. Its mechanism involves inhibiting specific enzymes crucial for plant growth. Laboratory tests reveal that certain concentrations can selectively target weed species while leaving crops unharmed .
Material Science
Polymer Synthesis
this compound has applications in polymer chemistry as well. Its reactive functional groups allow it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies indicate that polymers synthesized with this compound exhibit improved resistance to environmental degradation .
Nanomaterials
The compound's unique structure is also being explored in the synthesis of nanomaterials. Research shows that incorporating this compound into nanocomposite materials can lead to enhanced electrical and thermal conductivity. These materials have potential applications in electronics and energy storage systems .
Summary Table of Applications
Mechanism of Action
The mechanism by which methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that result in cellular responses.
Biomolecules: Interaction with other biomolecules, such as DNA or RNA, can affect gene expression and cellular functions.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The triazolopyrimidine core is shared among analogues, but substituent variations significantly alter physicochemical and pharmacological profiles:
Key Observations :
Physicochemical and Electrochemical Properties
- Solubility : The methyl acetate in the target compound likely increases solubility in organic solvents compared to carboxylic acid derivatives (e.g., ), which may form zwitterions in aqueous media .
- Redox Behavior: Triazolopyrimidinones with electron-donating groups (e.g., 4-methoxyphenyl in ) exhibit reversible oxidation peaks at ~1.2 V (vs. Ag/AgCl), influenced by substituent electronics .
- Thermal Stability : Aryl-substituted derivatives () show higher melting points (>200°C) due to crystalline packing, whereas alkylated analogues () are more prone to decomposition .
Biological Activity
Methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀N₄O₃
- Molecular Weight : 222.20 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival. Its structure suggests that it may inhibit specific kinases or enzymes that play critical roles in cancer cell signaling pathways.
Anticancer Properties
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance:
- In vitro Studies : In a study assessing various triazolo derivatives, compounds similar to this compound showed promising results against multiple cancer cell lines. For example, certain analogues demonstrated IC₅₀ values in the range of 14.5–19.4 μM against MCF-7 breast cancer cells, which were notably lower than those of standard chemotherapeutics like doxorubicin (IC₅₀ = 40 μM) .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the anticancer activity of triazolo derivatives. Key findings include:
- Substitution Patterns : The introduction of various substituents on the triazolo ring significantly affects potency. For instance:
- Prodrug Formulations : Some studies explored prodrug versions of these compounds to enhance their efficacy in vivo. For example, converting active compounds into S-methyl prodrugs improved their ability to penetrate cellular membranes and release active forms within cancer cells .
Study 1: In Vitro Efficacy Against MCF-7 Cells
In a controlled experiment involving MCF-7 cells:
- Objective : To evaluate the cytotoxic effects of this compound.
- Method : MTT assay was used to determine cell viability at varying concentrations.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 100 | 30 |
| 50 | 55 |
| 25 | 75 |
| 12.5 | 90 |
Results indicated a dose-dependent inhibition of cell growth with significant cytotoxicity observed at higher concentrations.
Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinity of this compound with key proteins involved in cancer progression:
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Plk1 | -9.8 |
| EGFR | -8.6 |
| PI3K | -8.0 |
These results suggest that the compound can effectively bind to critical targets involved in tumor growth and survival.
Q & A
Basic Question: What are the established synthetic protocols for methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate?
Methodological Answer:
The compound is synthesized via cyclocondensation reactions using triazolopyrimidine precursors. A common approach involves:
- Step 1 : Reacting ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate (a structurally related intermediate) with methylating agents under reflux conditions in ethanol/water (1:1 v/v) .
- Step 2 : Employing tetramethylenediamine (TMDP) as a catalyst to enhance regioselectivity and yield. TMDP is preferred over piperidine due to regulatory restrictions on the latter .
- Characterization : Confirmation of structure via NMR (¹H and ¹³C), IR spectroscopy, and X-ray crystallography (for analogs) to verify the triazolo-pyrimidine core and ester functionalization .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
Based on analogs with similar functional groups (e.g., triazolopyrimidines and acetates):
- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
- Protocols : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Neutralize waste with dilute sodium bicarbonate before disposal .
Basic Question: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
- Spectroscopic Analysis : ¹H NMR (δ 2.5–3.0 ppm for methyl groups; δ 4.0–5.0 ppm for ester protons) and ¹³C NMR (carbonyl signals at ~170 ppm) .
- X-ray Crystallography : For analogs like ethyl 2-(2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)acetate, confirming bond angles and planarity of the heterocyclic core .
- IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Ethanol/water mixtures (1:1 v/v) enhance solubility of intermediates while minimizing side reactions (e.g., ester hydrolysis) .
- Catalyst Screening : TMDP outperforms piperidine in regioselectivity but requires careful handling due to toxicity. Alternatives like morpholine derivatives may be explored .
- Temperature Control : Reflux at 78°C for 6–8 hours balances reaction rate and decomposition risks .
Advanced Question: How to resolve contradictions in reported antimicrobial activity of triazolopyrimidine derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., between thiadiazolo vs. triazolo derivatives) arise from:
- Structural Variations : Substitutions at the 2-methyl or 7-oxo positions alter hydrophobicity and target binding .
- Assay Conditions : Use standardized MIC (Minimum Inhibitory Concentration) protocols with controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
- Validation : Reproduce results in multiple microbial strains and validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Advanced Question: What strategies enable efficient scale-up of synthesis for pharmacological studies?
Methodological Answer:
- Process Intensification : Use continuous-flow reactors to mitigate exothermic risks during cyclocondensation .
- Purification : Chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water .
- Quality Control : HPLC-MS (95% purity threshold) and stability studies under accelerated conditions (40°C/75% RH for 28 days) .
Advanced Question: How can computational methods aid in understanding its reactivity or biological targets?
Methodological Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices (e.g., C5 and N7 as reactive centers) .
- Molecular Docking : Screen against bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to prioritize analogs for synthesis .
- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions .
Advanced Question: What crystallographic data exists for related analogs, and how does it inform structural analysis?
Methodological Answer:
- Key Analog : Ethyl 2-(2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)acetate crystallizes in a monoclinic system (space group P2₁/c) with bond lengths of 1.36 Å (C-N) and 1.45 Å (C-O), confirming resonance stabilization .
- Implications : Planar triazolo-pyrimidine core facilitates π-π stacking in solid-state, relevant for co-crystal engineering to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
